CP-316819

Vue d'ensemble

Description

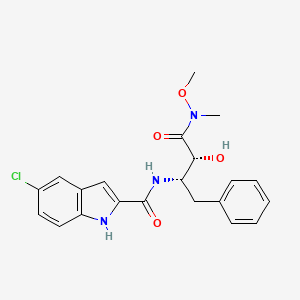

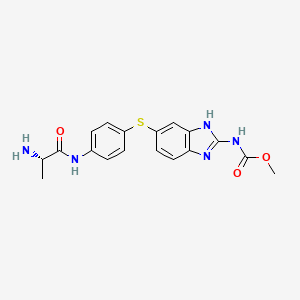

This compound is part of a broader class of chemicals known for their diverse biological activities. The indole core structure, in particular, is a common scaffold in medicinal chemistry due to its relevance in biological systems. The specificity of the substituents in this compound suggests targeted synthetic efforts to explore its pharmacological potential.

Synthesis Analysis

The synthesis of related indole carboxamide derivatives often involves complex multi-step reactions to introduce the various functional groups. For instance, Jacobs et al. (1994) described the enantioselective synthesis of fluorinated indole carboxamides, highlighting the importance of achieving high enantiomeric purity and the challenges of introducing specific substituents while maintaining the activity of the compound (Jacobs et al., 1994).

Molecular Structure Analysis

The molecular structure of indole carboxamides can significantly influence their biological activity. For example, the orientation of substituents around the indole core and the stereochemistry of any chiral centers play critical roles. Crystallographic analyses, such as those by Trilleras et al. (2009), provide insight into the isostructural nature of similar compounds, which can be vital for understanding the structure-activity relationships (Trilleras et al., 2009).

Applications De Recherche Scientifique

Inhibition de la Phosphorylase du Glycogène

CP-316819 est un inhibiteur puissant de la phosphorylase du glycogène . Il a été utilisé comme contrôle positif pour étudier l'activité inhibitrice contre la phosphorylase du glycogène in vitro . La valeur de la CI50 contre la GPα du foie humain est de 40 nM .

Régulation de l'Interaction de la Sous-unité de Ciblage du Glycogène

This compound appartient à la famille des inhibiteurs de la phosphorylase de la série de l'indole-2-carboxamide. Il a la capacité de réguler l'interaction de la sous-unité de ciblage du glycogène (GL) peptide 16mer avec la phosphorylase a .

Facilitation de l'Utilisation du Glycogène dans le Cerveau

Dans des conditions de faible glucose, this compound facilite l'utilisation du glycogène dans le cerveau . Cette propriété pourrait être potentiellement utile dans les conditions où l'apport de glucose du cerveau est compromis.

Neuroprotection

This compound a montré des effets neuroprotecteurs en prévenant la mort cellulaire neuronale dans des conditions de faible glucose . Cela suggère des applications potentielles dans les maladies neurodégénératives.

Maintien des Courants Électriques du Cerveau

This compound aide à maintenir les courants électriques du cerveau dans des conditions de faible glucose . Cela pourrait avoir des implications dans les conditions affectant l'activité électrique du cerveau.

Applications Potentielles en Ischémie

Dans un modèle de rat d'ischémie cérébrale induite par décapitation, this compound (à une dose de 250 mg/kg) a augmenté la teneur en glycogène cérébral mais n'a pas empêché l'épuisement des réserves de glycogène . Cela suggère des applications thérapeutiques potentielles dans les conditions ischémiques.

Mécanisme D'action

Target of Action

CP-316819, also known as GPI819, is a potent inhibitor of glycogen phosphorylase (GPase) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. The compound has shown significant inhibitory effects on human skeletal muscle glycogen phosphorylase (huSMGPa) and liver glycogen phosphorylase (huLGPa), with IC50 values of 17 nM and 34 nM respectively .

Mode of Action

This compound interacts with its target, GPase, inhibiting its activity . This inhibition prevents the breakdown of glycogen into glucose, leading to an accumulation of glycogen under normoglycemic conditions . When glucose concentrations are low, this compound permits glycogen utilization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycogenolysis . By inhibiting GPase, this compound disrupts this pathway, leading to an accumulation of glycogen and a decrease in glucose production. This can have downstream effects on various metabolic processes that rely on glucose as a source of energy.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of GPase by this compound leads to a decrease in blood glucose levels, giving it an antihyperglycemic effect . Additionally, under low glucose conditions, this compound allows for the utilization of glycogen, which can prevent neuronal cell death and maintain brain electrical currents .

Action Environment

The action of this compound is influenced by the glucose concentration in the environment . Under normoglycemic conditions, the compound causes glycogen accumulation. When glucose concentrations are low, it permits glycogen utilization . This suggests that the efficacy and stability of this compound could be influenced by factors such as diet and blood glucose levels.

Propriétés

IUPAC Name |

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLRDLTRCEUHG-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110382 | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186392-43-8 | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-316819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186392-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-316819 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide (CP-316819) in the context of diabetes treatment?

A: this compound acts as an inhibitor of glycogen phosphorylase, a key enzyme involved in glucose metabolism. Specifically, it binds to a regulatory site on the less active 'b' form of glycogen phosphorylase, preventing its transformation into the more active 'a' form. [] This inhibition reduces the breakdown of glycogen into glucose, thereby helping to regulate blood sugar levels and potentially serving as a chemotherapy for hyperglycemia in type 2 diabetes. []

Q2: How does the research presented in the papers differentiate between the roles of AMPK and glycogen in regulating mTORC1 signaling and muscle protein synthesis (MPS) after resistance exercise?

A: Knudsen et al. utilized genetically modified mice (AMPK-KD) with impaired AMPK activity to dissect the interplay between AMPK, glycogen, and mTORC1 signaling in response to resistance exercise. [] They demonstrated that while AMPK activity increased post-exercise, it did not necessarily inhibit mTORC1 signaling or MPS in wild-type mice. [] Interestingly, AMPK-KD mice exhibited reduced basal glycogen levels and impaired MPS compared to wild-type mice. [] Furthermore, artificially increasing muscle glycogen levels in both genotypes enhanced mTORC1 signaling and MPS, particularly in the AMPK-KD mice. [] This suggests that glycogen availability, potentially independent of AMPK, plays a crucial role in regulating mTORC1 signaling and MPS following exercise. []

Q3: Beyond its role in diabetes, what other research avenues are suggested for this compound based on its mechanism of action?

A: While this compound's potential as a diabetes therapeutic is highlighted, its specific targeting of glycogen phosphorylase opens avenues for exploring its utility in other areas. For instance, understanding its influence on muscle glycogen content and subsequent impact on mTORC1 signaling and MPS could be relevant for research on muscle growth, athletic performance, and age-related muscle loss. [] Further investigations into its impact on cellular signaling pathways beyond AMPK could reveal novel therapeutic applications in conditions where dysregulated glucose metabolism plays a role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)

![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1250660.png)